![molecular formula C15H18FNO4 B13932800 Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl bromide in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Automated synthesis modules can be employed to streamline the process, ensuring high radiochemical purity and specific activity .
化学反应分析
Types of Reactions
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various benzyl derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
科学研究应用
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including as a radioligand for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to possess high affinity for σ1 receptors, which are implicated in various neurological processes . The compound’s spirocyclic structure allows it to fit into the receptor’s binding site, modulating its activity and leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features and biological activity.
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of various spirocyclic compounds.
Uniqueness
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific substitution pattern and fluorine atom, which can enhance its biological activity and stability . Its ability to act as a σ1 receptor ligand further distinguishes it from other similar compounds .
属性
分子式 |
C15H18FNO4 |
|---|---|
分子量 |
295.31 g/mol |
IUPAC 名称 |
benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H18FNO4/c16-13-10-17(7-6-15(13)20-8-9-21-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI 键 |
HPVOPVHQSMNLDD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(C12OCCO2)F)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


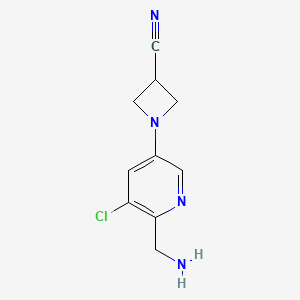

![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)

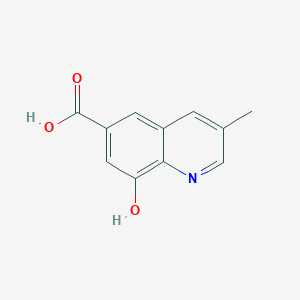
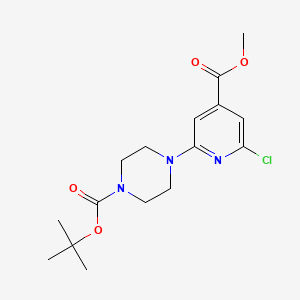
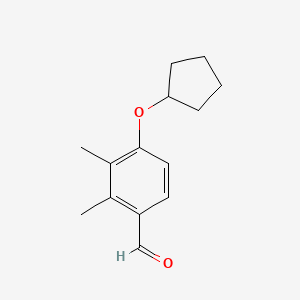
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
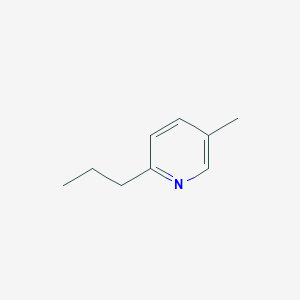
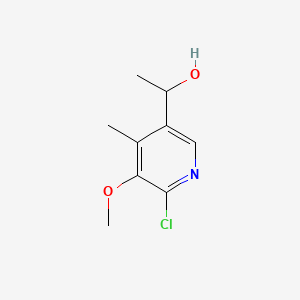
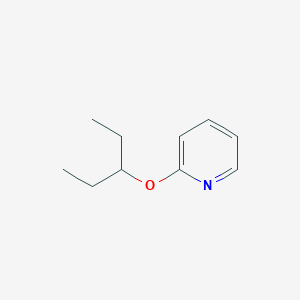
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)
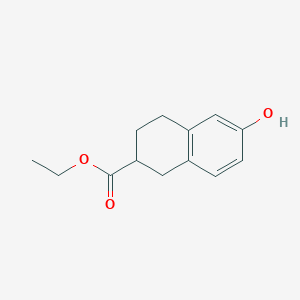
![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
